z-d-Dap(boc)-oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

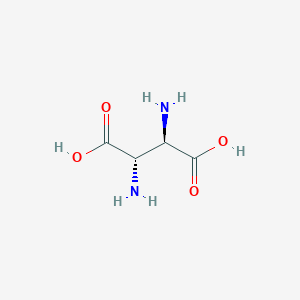

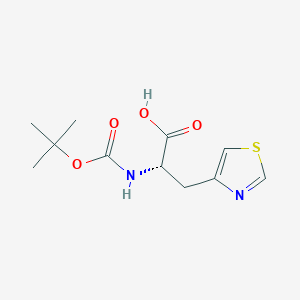

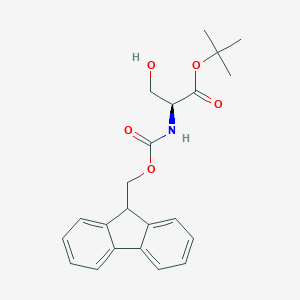

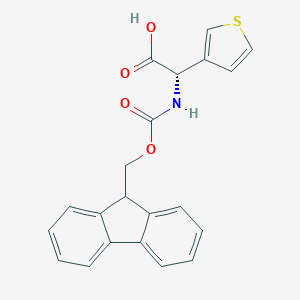

Z-D-Dap(Boc)-OH is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 . Its IUPAC name is benzyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate . It is also known as ®-Nalpha-Boc-Nbeta-Z-2,3-diaminopropan-1-ol .

Molecular Structure Analysis

The InChI key for Z-D-Dap(Boc)-OH is ZRYGVUNFLKWGQH-CYBMUJFWSA-N . The canonical SMILES representation is CC©©OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 .Physical And Chemical Properties Analysis

Z-D-Dap(Boc)-OH is a solid compound that should be stored at 2-8 °C . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Photocatalysis in Environmental Remediation

- The construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure, a direct Z-scheme photocatalyst, shows enhanced photocatalytic activity for NOx removal, a critical component in air pollution control (Zhu et al., 2019). This application demonstrates the potential of Z-d-Dap(boc)-oh in environmental science, particularly in addressing air quality issues.

Synthesis of Novel Compounds

- Research on the hydrothermal synthesis and structural characterization of new hybrid zinc borates, like [Zn(dap)2][B4O6(OH)2], showcases the use of Z-d-Dap(boc)-oh in creating new materials with potential applications in various fields, including material science and engineering (Wei et al., 2017).

Development of Efficient Synthesis Methods

- The practical and efficient synthesis of orthogonally protected α-2,3-Diaminopropionic Acid (2,3-Dap), 2,4-Diaminobutanoic Acid (2,4-Dab), and their N-Methylated derivatives, starting from Fmoc-Asp/Glu, highlights the role of Z-d-Dap(boc)-oh in improving synthesis techniques in organic chemistry (Rao et al., 2006).

Advances in Peptide Synthesis

- The synthesis of polymyxin B heptapeptide, which contains four Dab residues, using a process that involves Nalpha-Boc-L-Gln-OH and a polymer-supported hypervalent iodine reagent in water, is an excellent example of Z-d-Dap(boc)-oh's role in peptide synthesis (Yamada et al., 2004).

Photocatalytic CO2 Reduction

- The development of a Z-scheme heterojunction photocatalyst for CO2 reduction, featuring g-C3N4/Bi2O2[BO2(OH)], demonstrates the potential of Z-d-Dap(boc)-oh in addressing global climate change by converting CO2 into environmentally benign substances (Guo et al., 2020).

Propiedades

IUPAC Name |

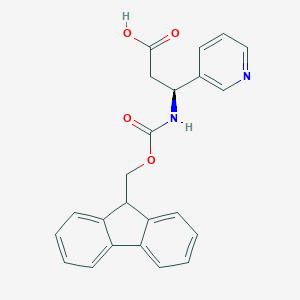

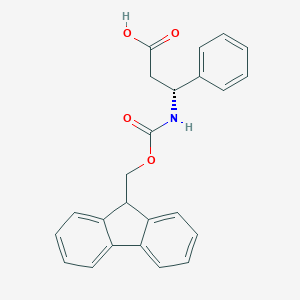

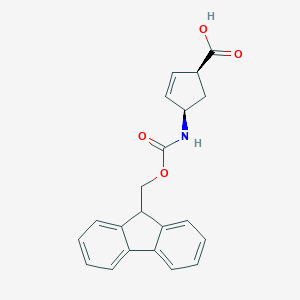

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKGPJRAGHSOLM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426527 |

Source

|

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

62234-36-0 |

Source

|

| Record name | z-d-dap(boc)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.